In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure
In-depth Technical Guide to Z-Ser-OMe: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ser-OMe, chemically known as N-Benzyloxycarbonyl-L-serine methyl ester or Cbz-L-Ser-OMe, is a pivotal serine derivative employed extensively in the field of peptide chemistry. Its strategic N-terminal and C-terminal protecting groups, the Benzyloxycarbonyl (Z or Cbz) and methyl ester (OMe) respectively, render it a stable and versatile building block for the synthesis of peptides and peptidomimetics.[1] The presence of these protecting groups allows for controlled, sequential peptide bond formation by preventing unwanted side reactions at the amine and carboxylic acid functionalities.[1] This guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving Z-Ser-OMe.
Chemical Properties and Structure
Z-Ser-OMe is a white to light yellow, low-melting solid.[1] The Z-group enhances its lipophilicity, thereby improving its solubility in organic solvents commonly used in peptide synthesis.
Table 1: Chemical and Physical Properties of Z-L-Ser-OMe
| Property | Value | Reference |
| CAS Number | 1676-81-9 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |
| Molecular Weight | 253.2 g/mol | [1][2] |
| Appearance | Clear, white to light yellow, low melting solid | [1] |
| Melting Point | 41-43 °C | |
| Optical Rotation [α]D²⁰ | -14 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Structure
The chemical structure of Z-Ser-OMe features a serine backbone with a benzyloxycarbonyl group attached to the alpha-amino group and a methyl ester at the carboxyl terminus.
-
SMILES: COC(=O)C(CO)NC(=O)OCc1ccccc1
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InChI: InChI=1S/C12H15NO5/c1-17-11(15)9(8-13)14-12(16)18-7-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,14,16)/t9-/m0/s1
Diagram 1: Chemical Structure of Z-L-Ser-OMe
Caption: 2D structure of Z-L-Ser-OMe.
Spectroscopic Data
¹H NMR
The proton NMR spectrum of Z-Ser-OMe would be expected to show characteristic signals for the protons of the serine backbone, the methyl ester, and the benzyloxycarbonyl group.
-
Aromatic protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.
-
Benzyl (B1604629) protons (CH₂-Ph): A singlet around 5.1 ppm.
-
α-CH: A multiplet around 4.4 ppm.
-
β-CH₂: A multiplet around 3.9 ppm.
-
Methyl ester protons (OCH₃): A singlet around 3.7 ppm.
-
NH proton: A doublet around 5.6 ppm.
-
OH proton: A broad singlet, chemical shift is solvent dependent.
¹³C NMR
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Carbonyl carbon (ester): ~171 ppm.
-
Carbonyl carbon (carbamate): ~156 ppm.
-
Aromatic carbons: ~128-136 ppm.
-
Benzyl carbon: ~67 ppm.
-
α-carbon: ~57 ppm.
-
β-carbon: ~62 ppm.
-
Methyl ester carbon: ~52 ppm.
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.
-
N-H stretch (amide): ~3300 cm⁻¹
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H stretch (aliphatic): ~3000-2850 cm⁻¹
-
C=O stretch (ester): ~1740 cm⁻¹
-
C=O stretch (carbamate): ~1690 cm⁻¹
-
C=C stretch (aromatic): ~1600 and 1450 cm⁻¹
Mass Spectrometry
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
[M+H]⁺: m/z ≈ 254.1
-
[M+Na]⁺: m/z ≈ 276.1
Experimental Protocols
The following are representative protocols for the synthesis, use, and deprotection of Z-Ser-OMe. These are generalized procedures and may require optimization based on specific laboratory conditions and downstream applications.
Synthesis of Z-L-Ser-OMe
This protocol describes the synthesis of Z-L-Ser-OMe from L-Serine methyl ester hydrochloride.
Materials:
-
L-Serine methyl ester hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ether
-
Dichloromethane (DCM)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a stirrer, dissolve L-Serine methyl ester hydrochloride and sodium bicarbonate in water.
-
Cool the flask in an ice-water bath.
-
Add ether to the flask.
-
Slowly add benzyl chloroformate to the stirring mixture.
-
Continue stirring in the ice bath for 10 minutes and then allow the reaction to proceed at room temperature.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Z-L-Ser-OMe can be purified by recrystallization or column chromatography.
Diagram 2: Synthesis Workflow for Z-L-Ser-OMe
Caption: General workflow for the synthesis of Z-L-Ser-OMe.
Use of Z-L-Ser-OMe in Peptide Coupling
This protocol outlines a standard solution-phase peptide coupling of Z-L-Ser-OMe with another amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
Materials:
-
Z-L-Ser-OMe
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional, as a racemization suppressant)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid ester hydrochloride in DCM and neutralize with one equivalent of NMM or DIPEA.
-
To this solution, add Z-L-Ser-OMe (1 equivalent) and HOBt (1 equivalent, if used).
-
Cool the reaction mixture in an ice bath.
-
Add EDC (1.1 equivalents) to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude dipeptide.
-
Purify the product by column chromatography or recrystallization.[3]
Diagram 3: Peptide Coupling Workflow
Caption: A typical workflow for peptide coupling using Z-L-Ser-OMe.
Deprotection of Z-L-Ser-OMe
The Z group is typically removed by catalytic hydrogenation or under acidic conditions.
Method 1: Catalytic Hydrogenation
-
Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Method 2: Acidolysis with HBr in Acetic Acid
-
Dissolve the Z-protected peptide in glacial acetic acid.
-
Add a solution of HBr in acetic acid (e.g., 33%).
-
Stir the reaction at room temperature for the recommended time (typically 1-2 hours).
-
Precipitate the product by adding cold, dry ether.
-
Collect the precipitate by filtration, wash with ether, and dry under vacuum.[4]
The methyl ester is commonly cleaved by saponification.
Procedure:
-
Dissolve the methyl ester in a mixture of a suitable organic solvent (e.g., methanol, THF, or dioxane) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (typically 1.1-2 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 3-4 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid.[5][6][7]
Diagram 4: Deprotection Pathways
Caption: Common deprotection methods for the Z and OMe groups.
Conclusion
Z-Ser-OMe is an indispensable reagent in peptide synthesis, offering the necessary protection to the reactive termini of serine for controlled chain elongation. A thorough understanding of its chemical properties, structure, and reactivity is crucial for its effective utilization in the synthesis of complex peptides. The experimental protocols provided in this guide serve as a foundation for researchers to develop and optimize their synthetic strategies involving this important amino acid derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saponification-Typical procedures - operachem [operachem.com]
